5-ethoxy-1-methyl-1H-indol-4-ol
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Overview
Description
5-ethoxy-1-methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the specific starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
5-ethoxy-1-methyl-1H-indol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1-methyl-1H-indol-4-ol
- 5-ethoxy-1-methyl-1H-indol-3-ol
- 5-ethoxy-2-methyl-1H-indol-4-ol
Uniqueness
5-ethoxy-1-methyl-1H-indol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
CAS No. |
130570-27-3 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethoxy-1-methylindol-4-ol |
InChI |
InChI=1S/C11H13NO2/c1-3-14-10-5-4-9-8(11(10)13)6-7-12(9)2/h4-7,13H,3H2,1-2H3 |
InChI Key |
VASQXZIEEJSNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)N(C=C2)C)O |
Origin of Product |
United States |
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